molecular formula C11H15NO3 B160538 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide CAS No. 125789-86-8

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide

Cat. No. B160538
M. Wt: 209.24 g/mol
InChI Key: OQUBQEQXVVOGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide, also known as DEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEP is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement.

Mechanism Of Action

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms. Firstly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can scavenge free radicals and reduce oxidative stress, which can lead to neuronal damage and death. Secondly, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can inhibit the production of pro-inflammatory cytokines, which can exacerbate neuroinflammation. Finally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can enhance dopamine release and uptake, which can help restore normal dopamine signaling in the brain.

Biochemical And Physiological Effects

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance dopamine release and uptake. In vivo studies have shown that 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its relatively low toxicity compared to other dopamine derivatives. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is readily available and can be synthesized using standard laboratory techniques. However, one limitation of using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. Firstly, more studies are needed to elucidate the exact mechanisms by which 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects. Secondly, studies are needed to determine the optimal dosage and administration route for 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential therapeutic applications of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is a promising chemical compound that has potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide exerts its neuroprotective effects through multiple mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and enhancing dopamine release and uptake. While there are some limitations to using 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide in lab experiments, its low toxicity and availability make it an attractive candidate for further research.

Synthesis Methods

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide can be synthesized through the reaction of dopamine hydrochloride with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide. The chemical structure of 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide is shown in Figure 1.

Scientific Research Applications

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3-(3,4-dihydroxyphenyl)-N-ethylpropanamide has been found to enhance dopamine release and uptake, which can help alleviate the symptoms of Parkinson's disease.

properties

CAS RN

125789-86-8

Product Name

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-ethylpropanamide

InChI

InChI=1S/C11H15NO3/c1-2-12-11(15)6-4-8-3-5-9(13)10(14)7-8/h3,5,7,13-14H,2,4,6H2,1H3,(H,12,15)

InChI Key

OQUBQEQXVVOGLG-UHFFFAOYSA-N

SMILES

CCNC(=O)CCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCNC(=O)CCC1=CC(=C(C=C1)O)O

synonyms

Benzenepropanamide, N-ethyl-3,4-dihydroxy- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.